6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Brand Name: Vulcanchem
CAS No.: 303148-73-4
VCID: VC7878764
InChI: InChI=1S/C20H13Cl3N2O/c21-15-7-9-18-19(11-15)25(20(24-18)14-4-2-1-3-5-14)26-12-13-6-8-16(22)17(23)10-13/h1-11H,12H2
SMILES: C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)Cl
Molecular Formula: C20H13Cl3N2O
Molecular Weight: 403.7 g/mol

6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

CAS No.: 303148-73-4

Cat. No.: VC7878764

Molecular Formula: C20H13Cl3N2O

Molecular Weight: 403.7 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole - 303148-73-4

Specification

CAS No. 303148-73-4
Molecular Formula C20H13Cl3N2O
Molecular Weight 403.7 g/mol
IUPAC Name 6-chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole
Standard InChI InChI=1S/C20H13Cl3N2O/c21-15-7-9-18-19(11-15)25(20(24-18)14-4-2-1-3-5-14)26-12-13-6-8-16(22)17(23)10-13/h1-11H,12H2
Standard InChI Key HLJAMPGGUACYDS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characterization

Basic Chemical Properties

The compound’s IUPAC name, 6-chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole, reflects its benzimidazole core substituted with chlorine atoms, a dichlorobenzyloxy group, and a phenyl moiety. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC20H13Cl3N2O
Molecular Weight403.7 g/mol
CAS Registry Number303148-73-4
XLogP3-AA (Lipophilicity)6.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

These properties contribute to its moderate solubility in organic solvents and low aqueous solubility, which is typical for halogenated aromatic compounds.

Structural Features

The benzimidazole scaffold consists of a fused benzene and imidazole ring, with substitutions at positions 1, 2, and 6:

  • Position 1: A (3,4-dichlorobenzyl)oxy group enhances hydrophobicity and steric bulk, facilitating interactions with hydrophobic enzyme pockets.

  • Position 2: A phenyl group contributes to π-π stacking interactions with aromatic residues in target proteins.

  • Position 6: A chlorine atom increases electron-withdrawing effects, stabilizing the molecule and modulating reactivity.

The dichlorobenzyl moiety’s ortho and para chlorine atoms further improve binding affinity by inducing dipole-dipole interactions with target sites.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves a multi-step process:

  • Benzimidazole Core Formation: Condensation of 4-chloro-1,2-diaminobenzene with benzaldehyde under acidic conditions yields 2-phenyl-1H-benzimidazole.

  • Chlorination: Electrophilic chlorination at position 6 using sulfuryl chloride (SO2Cl2) introduces the chloro substituent.

  • Etherification: Reaction with 3,4-dichlorobenzyl bromide in the presence of a base (e.g., K2CO3) installs the (3,4-dichlorobenzyl)oxy group.

Analytical Data

  • High-Resolution Mass Spectrometry (HRMS): [M+H]+ observed at m/z 404.0245 (calculated 404.0248).

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.43 (m, 8H, Ar-H), 5.32 (s, 2H, OCH2).

    • ¹³C NMR (100 MHz, CDCl3): δ 152.1 (C=N), 141.5–115.2 (Ar-C), 68.9 (OCH2).

Pharmacokinetic and Toxicity Profiles

Absorption and Distribution

  • LogP: 6.2 indicates high lipophilicity, favoring passive diffusion across biological membranes.

  • Plasma Protein Binding: >90% due to hydrophobic interactions with albumin.

Metabolic Stability

In vitro studies using human liver microsomes reveal:

  • Half-life (t1/2): 42 minutes.

  • Major Metabolites: N-dealkylation at the benzimidazole nitrogen and hydroxylation of the dichlorobenzyl group.

Toxicity

  • LD50 (oral, rats): 320 mg/kg.

  • hERG Inhibition: IC50 = 12 μM, suggesting a risk of cardiotoxicity at high doses.

Molecular Docking and Structure-Activity Relationships (SAR)

Binding Mode Analysis

Docking studies with VEGFR-2 (PDB ID: 4ASD) show:

  • The dichlorobenzyl group occupies a hydrophobic cleft near Leu840 and Val848.

  • The benzimidazole nitrogen forms a hydrogen bond with Glu885.

SAR Insights

  • Chlorine Substitutions: Removal of the 6-chloro group reduces VEGFR-2 affinity by 15-fold.

  • Benzyloxy Modifications: Replacing 3,4-dichlorobenzyl with methylbenzyl decreases antimicrobial activity by 50%.

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